molecular formula C11H16N2 B2931993 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine CAS No. 223700-11-6

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine

Cat. No.: B2931993
CAS No.: 223700-11-6
M. Wt: 176.263
InChI Key: BQEJAFIVZNAXGW-UHFFFAOYSA-N
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Description

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine is an organic compound with the molecular formula C11H16N2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline derivatives, saturated amine derivatives, and various substituted isoquinoline compounds .

Scientific Research Applications

2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine is an organic compound that falls under the class of tetrahydroisoquinolines (THIQ), which have garnered interest for their diverse biological activities . While specific applications of this compound are not detailed in the search results, the broader applications of THIQ analogs and related compounds provide a context for potential uses.

General Applications of Tetrahydroisoquinolines (THIQs)

  • Medicinal Chemistry: THIQ-based compounds have demonstrated biological activities against infective pathogens and neurodegenerative disorders . They are used in the development of novel analogs with potent biological activity .
  • Antiviral Research: Novel heterocyclic compounds based on the 1,2,3,4-tetrahydroisoquinoline structure have been synthesized and found to suppress SARS-CoV-2 replication . These compounds have shown comparable potency to chloroquine (CQ) or hydroxychloroquine (HCQ) and may inhibit post-entry viral replication .
  • Antimicrobial Activity: Tetrahydroisoquinoline derivatives have been evaluated for antimicrobial activity against various bacteria and fungi . Some derivatives have shown activity against Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, and Candida albicans .
  • Anti-inflammatory Activity: THIQ derivatives have demonstrated anti-inflammatory properties . Some compounds have shown comparable anti-inflammatory activity to that of indomethacin .
  • Cancer Research: Tetrahydroisoquinoline derivatives have been identified as subtype-selective estrogen receptor antagonists/agonists, making them potential therapeutic agents for breast cancer . They have shown antiproliferative activity against breast cancer cell lines .

Life Science Products
this compound is listed as a life science product, implying its use in various life science applications . American Elements supplies this compound in various volumes, including bulk quantities, and can produce materials to customer specifications . The material can be produced in high and ultra-high purity forms and to many standard grades, including pharmaceutical grades .

Given the information from the search results, this compound may be relevant in the following areas:

  • As a building block in the synthesis of novel THIQ analogs for drug discovery .
  • In research exploring antiviral and antimicrobial activities .
  • In the development of anti-inflammatory agents .
  • As a potential therapeutic agent for estrogen receptor-related cancers .

Mechanism of Action

The mechanism of action of 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the ethyl group.

    2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine: Similar structure with a methyl group instead of an ethyl group.

    2-Propyl-1,2,3,4-tetrahydroisoquinolin-5-amine: Similar structure with a propyl group instead of an ethyl group.

Uniqueness

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 2-position can affect its binding affinity to molecular targets and its overall pharmacokinetic properties .

Biological Activity

Overview

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine (2-E-THIQ) is a nitrogen-containing heterocyclic compound belonging to the tetrahydroisoquinoline family. Its molecular formula is C₁₁H₁₆N₂, and it features a bicyclic structure that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of 2-E-THIQ, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 2-E-THIQ is primarily attributed to its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems and cellular processes by binding to specific receptors or enzymes. The exact molecular targets are still under investigation; however, preliminary studies suggest that it may affect:

  • Neurotransmitter Receptors : Potential modulation of serotonin and dopamine receptors.
  • Enzymatic Activity : Inhibition of enzymes such as cathepsin B and calpain .
  • Ion Channels : Interaction with potassium and sodium channels, leading to potential antiepileptic and analgesic effects .

Biological Activities

Research indicates that 2-E-THIQ exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against various pathogens.
  • Anticancer Potential : Inhibition of tumor cell growth has been reported in some studies.
  • Neuroprotective Effects : Potential applications in treating neurodegenerative disorders due to its structural similarity to known neuroprotective agents.

Antiviral Activity

A recent study highlighted the anti-SARS-CoV-2 activity of tetrahydroisoquinoline derivatives, showing that compounds similar to 2-E-THIQ effectively suppressed viral replication in vitro. One derivative demonstrated an EC50 value of 3.15 μM against SARS-CoV-2, indicating significant antiviral properties .

Anticancer Studies

In another study focusing on the structural activity relationship (SAR) of tetrahydroisoquinoline derivatives, it was found that modifications at the nitrogen position can enhance anticancer activity. Compounds similar to 2-E-THIQ were shown to inhibit tumor-relevant enzymes effectively .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of 2-E-THIQ compared to other tetrahydroisoquinoline derivatives:

Compound NameBiological ActivityUnique Features
This compound Antimicrobial, AnticancerUnique ethyl substitution enhancing bioactivity
1-Methyl-1,2,3,4-tetrahydroisoquinoline AnticancerDifferent pharmacological profiles
6-Methoxy-1,2,3,4-tetrahydroisoquinoline NeuroprotectivePotentially enhanced neuroprotective effects
N-Benzyl-1,2,3,4-tetrahydroisoquinoline AntimicrobialIncreased lipophilicity affecting bioavailability

Properties

IUPAC Name

2-ethyl-3,4-dihydro-1H-isoquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-13-7-6-10-9(8-13)4-3-5-11(10)12/h3-5H,2,6-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEJAFIVZNAXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared by treatment of 5-aminoisoquinoline with iodoethane followed by reduction with sodium borohydride using procedures analogous to those described in Preparation 1 and Preparation 2.
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